molecular formula C19H19N5O2S B2696822 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 886960-50-5

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B2696822
CAS No.: 886960-50-5
M. Wt: 381.45
InChI Key: ZDGCRTUFMZHTPO-UHFFFAOYSA-N
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Description

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.45. The purity is usually 95%.
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Biological Activity

The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide (CAS Number: 886965-71-5) is a derivative of the triazine family and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazine ring , which is known for its pharmacological properties.
  • An amino group that may contribute to its biological activity.
  • A sulfanyl group , which can enhance the compound's reactivity and interactions with biological targets.

The molecular formula is C19H20N4O2SC_{19}H_{20}N_4O_2S with a molecular weight of 384.46 g/mol. Its structural complexity suggests multiple points of interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Inhibition of Bacterial Growth : Studies have shown that related triazine derivatives possess antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to established antibiotics like kanamycin .
  • Mechanism of Action : The antibacterial activity is often attributed to the inhibition of key bacterial enzymes involved in fatty acid synthesis, such as ecKAS III. For instance, one derivative demonstrated an IC50 of 5.6 µM against this target enzyme .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the aromatic rings enhances antibacterial potency. Conversely, substituents that increase steric hindrance or reduce lipophilicity tend to diminish activity .
CompoundTarget EnzymeIC50 (µM)Antibacterial Activity
Compound AecKAS III5.6Strong against E. coli
Compound BecKAS III17.1Moderate against S. aureus
Compound CecKAS III32.0Weak against P. aeruginosa

Case Studies

Several case studies highlight the compound's potential:

  • In Vitro Studies : In a study assessing various triazine derivatives, one compound showed significant activity against Bacillus subtilis with an MIC of 12 µg/mL, suggesting that modifications to the triazine core can lead to improved efficacy against Gram-positive bacteria .
  • Comparative Analysis : A comparative study of similar compounds revealed that those with a sulfanyl moiety exhibited enhanced antimicrobial activities compared to their non-sulfanyl counterparts, indicating the importance of this functional group in enhancing biological interactions.

Properties

IUPAC Name

2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13-6-5-9-15(10-13)21-17(25)12-27-19-23-22-16(18(26)24(19)20)11-14-7-3-2-4-8-14/h2-10H,11-12,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGCRTUFMZHTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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